
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is a chemical compound belonging to the class of indoles and derivatives Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring This particular compound is characterized by the presence of an acetyloxy group at the 3-position and a chlorine atom at the 7-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one typically involves the cyclization of α-oxo-anilides. One common method includes the acid-catalyzed cyclization of N-alkyl-α-oxo-anilides at 25°C to yield 1,3-dialkyl-1,3-dihydro-3-hydroxyindol-2-ones. When treated with concentrated hydrochloric acid at 80°C, these intermediates can be converted to 1,3-dialkyl-3-chloro-1,3-dihydroindol-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to indoles.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxindoles
Reduction: Indoles
Substitution: Various substituted indoles depending on the nucleophile used.
科学的研究の応用
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
類似化合物との比較
1,3-Dihydro-3-hydroxyindol-2-ones: These compounds lack the acetyloxy group but share the core indole structure.
1,3-Dihydro-3-chloroindol-2-ones: Similar structure but without the acetyloxy group.
Indazoles: Another class of heterocyclic compounds with similar medicinal applications.
Uniqueness: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is unique due to the presence of both acetyloxy and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
CAS番号 |
99304-32-2 |
|---|---|
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC名 |
(7-chloro-2-oxo-1,3-dihydroindol-3-yl) acetate |
InChI |
InChI=1S/C10H8ClNO3/c1-5(13)15-9-6-3-2-4-7(11)8(6)12-10(9)14/h2-4,9H,1H3,(H,12,14) |
InChIキー |
JKHCHPATJJTKAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2=C(C(=CC=C2)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


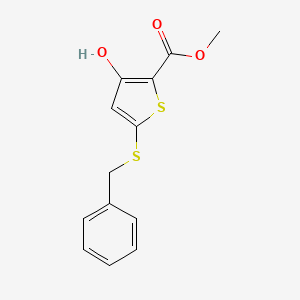
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
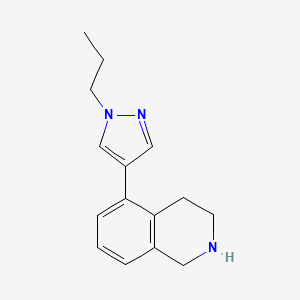
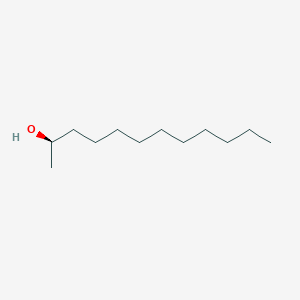



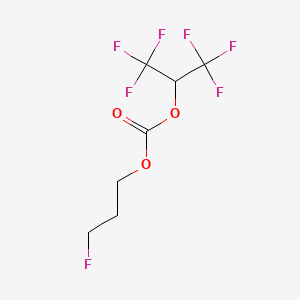

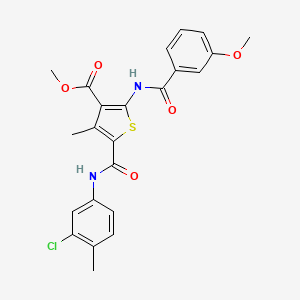
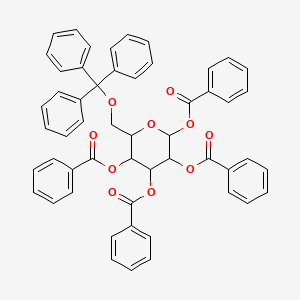
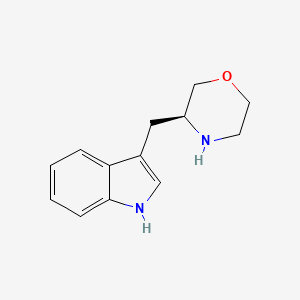

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
